molecular formula C8H9ClO2S B3029224 4-Chlorobenzyl methyl sulfone CAS No. 5925-80-4

4-Chlorobenzyl methyl sulfone

Cat. No. B3029224
CAS RN: 5925-80-4
M. Wt: 204.67 g/mol
InChI Key: NLAHSDOLKYATFI-UHFFFAOYSA-N
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Description

4-Chlorobenzyl methyl sulfone is a chemical compound with the molecular formula C8H9ClO2S and a molecular weight of 204.67 . It is used as a reference standard for environmental analysis and testing .


Synthesis Analysis

The synthesis of sulfones like 4-Chlorobenzyl methyl sulfone often involves the oxidation of sulfides . For example, sulfides can be oxidized with 30% hydrogen peroxide catalyzed by tantalum carbide to provide the corresponding sulfoxides in high yields . Another method involves the reaction of chlorobenzene with sulfuric acid at temperatures from 200° to 250° C .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzyl methyl sulfone has been determined using X-ray diffraction . The closest molecules are in pairs oriented to each other by their chlorine atoms .


Chemical Reactions Analysis

4-Chlorobenzyl methyl sulfone is considered an important residue for the use of thiobencarb, a pesticide . The available data indicate that this metabolite can be enforced with a limit of quantification (LOQ) of 0.005 mg/kg for cereal grains .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chlorobenzyl methyl sulfone include a molecular formula of C8H9ClO2S and a molecular weight of 204.67 .

Scientific Research Applications

Herbicide Metabolite Monitoring

4-Chlorobenzyl methyl sulfone is a key metabolite of the herbicide thiobencarb . Researchers use it as an indicator compound to assess thiobencarb residues in crops. For instance, in rice cultivation, monitoring this metabolite helps ensure compliance with safety regulations .

Analytical Chemistry

The compound’s unique structure makes it valuable in analytical chemistry. Scientists employ it as a reference standard or internal standard for chromatographic analyses. Its distinctive sulfone group aids in method development and validation .

Future Directions

The future directions of 4-Chlorobenzyl methyl sulfone could involve its continued use as a reference standard for environmental analysis and testing . It may also continue to be studied in the context of its role as a residue in the use of certain pesticides .

properties

IUPAC Name

1-chloro-4-(methylsulfonylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAHSDOLKYATFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974679
Record name 1-Chloro-4-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl methyl sulfone

CAS RN

5925-80-4
Record name Sulfone, p-chlorobenzyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005925804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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